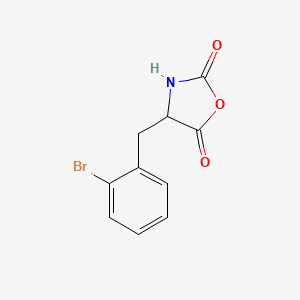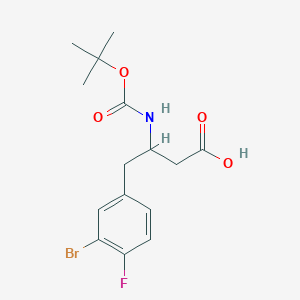
methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a methyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable imidazole derivative under specific conditions. One common method involves the use of a condensation reaction, where the aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the imidazole derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in industrial production to minimize environmental impact.
化学反応の分析
Types of Reactions
Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group but different functional groups and biological activities.
Methyl 3,4-dimethoxybenzoate: Another compound with a dimethoxyphenyl group, used in different chemical reactions and applications.
Uniqueness
Methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of an imidazole ring. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research.
特性
分子式 |
C14H16N2O4 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
methyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-8-12(14(17)20-4)16-13(15-8)9-5-6-10(18-2)11(7-9)19-3/h5-7H,1-4H3,(H,15,16) |
InChIキー |
AFPIRRKOERIFLL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)








